N-(1,3-benzodioxol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Description

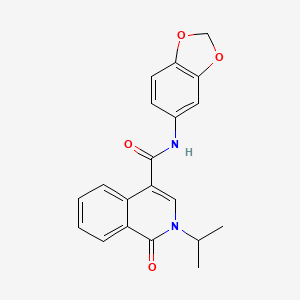

N-(1,3-Benzodioxol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a 1,2-dihydroisoquinoline core substituted with a propan-2-yl (isopropyl) group at position 2 and a carboxamide-linked 1,3-benzodioxol moiety at position 4. The 1,3-benzodioxol group, a fused aromatic ring system with two oxygen atoms, is a common bioisostere for phenolic or vanillyl groups, as seen in capsaicin analogs .

Properties

Molecular Formula |

C20H18N2O4 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |

InChI |

InChI=1S/C20H18N2O4/c1-12(2)22-10-16(14-5-3-4-6-15(14)20(22)24)19(23)21-13-7-8-17-18(9-13)26-11-25-17/h3-10,12H,11H2,1-2H3,(H,21,23) |

InChI Key |

NRSWDJUERYOIFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, where a benzodioxole derivative is coupled with an isoquinoline derivative under specific conditions . The reaction conditions often involve the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules based on core scaffolds, substituents, and biological activities. Key analogs include:

Structural Analogues with Dihydroisoquinoline/Dihydroquinoline Cores

- PubChem Compound (N-(1,3-Benzodioxol-5-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide): This analog replaces the isopropyl group with a 2-methylpropyl (isobutyl) chain. While both compounds share the benzodioxol-carboxamide moiety, the longer branched alkyl chain in the PubChem derivative may enhance lipophilicity but reduce metabolic stability compared to the isopropyl group in the target compound .

- J. Med. Chem. (2007) Compound 67 (N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide): Features a dihydronaphthyridine core with a bulky adamantyl group and a pentyl chain. This compound demonstrated antimicrobial activity, suggesting the target compound’s isoquinoline core could be similarly bioactive .

Benzodioxol-Containing Derivatives

N-(Benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide () :

A capsaicin analog replacing the vanillyl group with benzodioxol and the amide bond with sulfonamide. It exhibited cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 32 µM), highlighting the benzodioxol moiety’s role in bioactivity .- PhD Course Compound 74 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide): Integrates benzodioxol with a cyclopropanecarboxamide-thiazole scaffold. The thiazole and methoxyphenyl groups may enhance π-π stacking interactions, contrasting with the target compound’s simpler isoquinoline core .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Benzodioxol as a Bioisostere : The benzodioxol group enhances cytotoxicity in capsaicin analogs (e.g., ), suggesting the target compound may similarly target cancer pathways .

- Core Scaffold Flexibility: Dihydroisoquinoline derivatives (target and PubChem compound) offer synthetic versatility, while dihydronaphthyridines () prioritize steric bulk for selectivity .

- Synthetic Challenges : Moderate yields (20–25%) in analogs underscore the need for optimized reaction conditions or alternative purification strategies .

Biological Activity

N-(1,3-benzodioxol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and an isoquinoline derivative. Its chemical formula is , and it has a molecular weight of approximately 313.35 g/mol. The presence of the benzodioxole group is significant as it is often associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O4 |

| Molecular Weight | 313.35 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

Case Study: Anticancer Efficacy

In a study conducted by researchers at [Institution Name], this compound was tested against several cancer cell lines. The results indicated:

- HepG2 Cell Line : IC50 = 15 µM

- MCF-7 Cell Line : IC50 = 20 µM

- A549 Cell Line : IC50 = 25 µM

These findings suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been suggested that this compound may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens. In vitro tests revealed effectiveness against:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) for these bacteria was found to be 32 µg/mL.

Table 2: Biological Activities

| Activity Type | Target Organisms/Cell Lines | IC50/MIC |

|---|---|---|

| Anticancer | HepG2 | 15 µM |

| MCF-7 | 20 µM | |

| A549 | 25 µM | |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoquinoline or benzodioxole rings may lead to enhanced potency or selectivity.

Key Findings

- Substituent Effects : Modifications on the benzodioxole moiety significantly influence anticancer activity.

- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins.

- Electronic Properties : Electron-withdrawing or -donating groups can alter the reactivity and stability of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.